molecular formula C13H10N2OS B8651325 2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile CAS No. 888968-35-2

2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile

Cat. No. B8651325
M. Wt: 242.30 g/mol
InChI Key: NGVDCAJRRJNDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858646B2

Procedure details

Dissolve 3-(4-cyano-pyridin-2-ylsulfanyl)-benzoic acid (920 mg, 3.59 mmol) in thionyl chloride (50 mL) and stir. Heat to reflux. After 2 hours, concentrate under reduced pressure to give a residue. Dissolve residue in dioxane (100 mL) and add sodium borohydride (1.36 g, 35.9 mmol). Heat to 50° C. After 2 hours, cool to ambient temperature and add water. Extract with ethyl acetate, combine organic layers, dry with sodium sulfate, filter and concentrate to give the title compound as a yellow oil (378 mg, 44%): 1H NMR (DMSO-d6) δ 4.56 (d, 2H), 5.31 (t, 1H), 7.38 (m, 1H), 7.48 (m, 3H), 7.55 (m, 1H), 7.59 (dd, 1H), 8.62 (dd, 1H).
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([S:9][C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=2)[C:13](O)=[O:14])[CH:4]=1)#[N:2].[BH4-].[Na+].O>S(Cl)(Cl)=O.O1CCOCC1>[OH:14][CH2:13][C:12]1[CH:11]=[C:10]([S:9][C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][N:6]=2)[C:1]#[N:2])[CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)SC=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)SC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 378 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.